2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused pyrazole-pyridazine core substituted with a phenyl group at position 1, a methyl group at position 4, and a ketone at position 5.
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-16-11-21-24(14-6-3-2-4-7-14)18(16)19(26)23(22-13)12-17(25)20-10-15-8-5-9-27-15/h2-4,6-7,11,15H,5,8-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSZQBWKYBQMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a β-keto ester under acidic conditions.
Formation of the pyridazine ring: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the acetamide group: The final step involves the reaction of the pyrazolo[3,4-d]pyridazine intermediate with an oxolan-2-ylmethylamine derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Core Differences: The target compound’s pyridazine ring (vs.
- Substituent Effects: The oxolan-2-ylmethyl group in the target compound likely improves solubility over aromatic substituents (e.g., 4-nitrophenyl in 4h), which may reduce metabolic stability due to nitro groups .
Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Key Observations:
- Melting Points: Aromatic nitro-substituted derivatives (e.g., 4h) exhibit higher melting points than methoxy-substituted analogs, likely due to stronger intermolecular interactions .
- Spectral Data: The target compound’s oxolane OCH₃ signal (δ ~3.81 ppm) aligns with 4c’s methoxy group, confirming similar electronic environments .
Biological Activity
The compound 2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazine core linked to an oxolane moiety. The molecular formula is , with a molecular weight of approximately 300.36 g/mol. The presence of the oxolane ring is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar scaffolds exhibit notable anticancer properties. For example, derivatives of phenylpyrazolo[3,4-d]pyrimidines have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .
The mechanism of action typically involves the inhibition of key kinases involved in cancer cell proliferation. In particular, compounds related to the pyrazolo[3,4-d]pyridazine scaffold have been identified as dual inhibitors of EGFR and VGFR2 pathways, crucial for tumor growth and angiogenesis .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| 5i | HCT116 | 7.60 | Induces apoptosis and inhibits migration |
| 5i | HePG-2 | Variable | Suppresses cell cycle progression |
Antimicrobial Activity
In addition to anticancer effects, similar compounds have demonstrated antimicrobial properties. The pyrazolo[3,4-d]pyridazine derivatives have been evaluated for their ability to inhibit bacterial growth through mechanisms that disrupt quorum sensing pathways . This approach is particularly promising in combating antibiotic-resistant strains.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of phenylpyrazolo[3,4-d]pyrimidine analogs revealed that specific modifications at the C-3 position significantly enhanced their inhibitory effects on cancer cell proliferation. The most potent analogs were further tested in vivo for their ability to reduce tumor size in xenograft models .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of a related compound against Gram-positive and Gram-negative bacteria. Results showed a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance bioactivity against resistant strains .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Kinase Inhibition : The structural similarity to ATP allows these compounds to act as competitive inhibitors at kinase domains.
- Apoptosis Induction : By activating apoptotic pathways in cancer cells, these compounds can effectively reduce tumor viability.
Molecular docking studies have provided insights into the binding affinities and interactions with target proteins, further elucidating the mechanisms behind their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
